molecular formula C7H6F2O B1304720 2,3-Difluoro-4-methylphenol CAS No. 261763-45-5

2,3-Difluoro-4-methylphenol

Cat. No.: B1304720
CAS No.: 261763-45-5
M. Wt: 144.12 g/mol
InChI Key: NVYIUITYVMVHJM-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylphenol is an organic compound with the molecular formula C7H6F2O. It is a derivative of phenol, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 3 positions, and a methyl group is attached at the 4 position. This compound is known for its unique chemical properties due to the presence of both fluorine and methyl substituents, which influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluoro-4-methylphenol can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, utilizing advanced fluorination techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced products.

    Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

2,3-Difluoro-4-methylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methylphenol involves its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and the nature of the interaction. The pathways involved in its mechanism of action include:

Comparison with Similar Compounds

2,3-Difluoro-4-methylphenol can be compared with other fluorinated phenols, such as:

Uniqueness: The unique combination of fluorine and methyl substituents in this compound imparts distinct chemical properties, making it valuable in various fields of research and industry. Its specific substitution pattern influences its reactivity, making it a versatile compound for synthetic and analytical applications.

Properties

IUPAC Name

2,3-difluoro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYIUITYVMVHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378914
Record name 2,3-Difluoro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-45-5
Record name 2,3-Difluoro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-45-5
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